An In-depth Technical Guide on the Structural Properties of (S)-2-amino-1,1-diphenylpropan-1-ol
An In-depth Technical Guide on the Structural Properties of (S)-2-amino-1,1-diphenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-amino-1,1-diphenylpropan-1-ol is a chiral β-amino alcohol with significant applications in asymmetric synthesis and medicinal chemistry. Its rigid structure, conferred by the two phenyl groups, and the presence of a chiral center make it a valuable chiral auxiliary and ligand in various chemical transformations. This technical guide provides a comprehensive overview of the structural, physical, and spectroscopic properties of (S)-2-amino-1,1-diphenylpropan-1-ol, along with a representative synthetic protocol and an example of its application in asymmetric catalysis.
Structural and Physicochemical Properties
(S)-2-amino-1,1-diphenylpropan-1-ol, also known as (S)-(-)-2-Amino-1,1-diphenyl-1-propanol, is a white to yellow solid. Its structure features a propanol backbone with two phenyl groups attached to the first carbon and an amino group at the chiral second carbon.
Table 1: General and Physicochemical Properties of (S)-2-amino-1,1-diphenylpropan-1-ol
| Property | Value |
| IUPAC Name | (2S)-2-amino-1,1-diphenylpropan-1-ol |
| CAS Number | 78603-91-5 |
| Molecular Formula | C₁₅H₁₇NO |
| Molecular Weight | 227.30 g/mol |
| Appearance | Solid |
| Melting Point | 100-102 °C |
| Boiling Point | 407.8 ± 40.0 °C (Predicted) |
| Optical Rotation | [α]²⁰/D -90° (c=1 in chloroform) |
| Solubility | Slightly soluble in chloroform and methanol. |
| InChI | InChI=1S/C15H17NO/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,16H2,1H3/t12-/m0/s1 |
| SMILES | C--INVALID-LINK--C(O)(c1ccccc1)c2ccccc2 |
Spectroscopic Data
Detailed experimental spectra for (S)-2-amino-1,1-diphenylpropan-1-ol are not widely published. However, the expected spectral characteristics can be inferred from its structure.
Table 2: Predicted Spectroscopic Data for (S)-2-amino-1,1-diphenylpropan-1-ol
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic protons (C₆H₅): Multiple signals in the range of δ 7.2-7.6 ppm.- CH proton: A multiplet or quartet around δ 3.5-4.0 ppm.- OH and NH₂ protons: Broad singlets, chemical shift can vary depending on solvent and concentration.- CH₃ protons: A doublet around δ 1.0-1.2 ppm. |
| ¹³C NMR | - Aromatic carbons: Multiple signals between δ 125-145 ppm.- C-O carbon: A signal around δ 75-85 ppm.- C-N carbon: A signal around δ 50-60 ppm.- CH₃ carbon: A signal around δ 15-25 ppm. |
| FTIR (cm⁻¹) | - O-H stretch: Broad band around 3300-3500 cm⁻¹.- N-H stretch: Two sharp peaks (primary amine) around 3300-3400 cm⁻¹.- C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.- C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.- C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.- C-O stretch: A strong peak around 1050-1150 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 227.- Major Fragments: Loss of a methyl group (m/z = 212), loss of an amino group (m/z = 211), and cleavage of the C-C bond between the carbon bearing the hydroxyl and the carbon bearing the amino group. The most abundant fragment is often the one resulting from the loss of the carboxyl group in amino acids, which in this case would be the loss of the CH(NH₂)CH₃ group. |
Experimental Protocols
Synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol from L-Alanine
A common synthetic route to (S)-2-amino-1,1-diphenylpropan-1-ol involves the reaction of a Grignard reagent with an L-alanine derivative.
Reaction Scheme:
L-Alanine is first protected, for example, as its methyl ester, and then the amino group is protected (e.g., with a Boc group). The ester is then reacted with an excess of phenylmagnesium bromide.
Step-by-Step Protocol:
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Esterification of L-Alanine: L-alanine is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride) to form L-alanine methyl ester hydrochloride.
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N-Protection: The amino group of the L-alanine methyl ester is protected, for instance, by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield N-Boc-L-alanine methyl ester.
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Grignard Reaction: The N-Boc-L-alanine methyl ester is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled in an ice bath. An excess of phenylmagnesium bromide (typically 2.5-3 equivalents) in an ether solvent is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature.
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Work-up and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent. The protecting group is then removed. For the Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid or hydrochloric acid.
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Purification: The crude product is purified by column chromatography or recrystallization to yield (S)-2-amino-1,1-diphenylpropan-1-ol.
Applications in Asymmetric Synthesis
(S)-2-amino-1,1-diphenylpropan-1-ol is widely used as a chiral ligand or catalyst in enantioselective reactions, such as the reduction of prochiral ketones to chiral secondary alcohols.
Enantioselective Reduction of Ketones
A prominent application is in the Corey-Bakshi-Shibata (CBS) reduction, where it forms a chiral oxazaborolidine catalyst with borane. This catalyst then mediates the enantioselective reduction of ketones.
The general workflow for the enantioselective reduction of a ketone using (S)-2-amino-1,1-diphenylpropan-1-ol and borane is depicted below.
Experimental Workflow Description:
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Catalyst Formation: (S)-2-amino-1,1-diphenylpropan-1-ol reacts with borane (BH₃) to form a chiral oxazaborolidine catalyst in situ.
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Coordination: The prochiral ketone coordinates to the Lewis acidic boron atom of the catalyst. The stereochemistry of the catalyst dictates the facial selectivity of the ketone's approach.
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Hydride Transfer: A molecule of borane delivers a hydride to the carbonyl carbon of the coordinated ketone. This transfer occurs preferentially to one face of the ketone, directed by the chiral environment of the catalyst.
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Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated to participate in another catalytic cycle.
Conclusion
(S)-2-amino-1,1-diphenylpropan-1-ol is a cornerstone chiral molecule in modern organic synthesis. Its well-defined structural properties, including a specific stereochemistry and the presence of coordinating functional groups, enable its effective use in the stereoselective synthesis of valuable chemical entities. The information provided in this guide serves as a foundational resource for researchers and professionals engaged in drug discovery and development, highlighting the importance of this compound in the creation of enantiomerically pure molecules.
